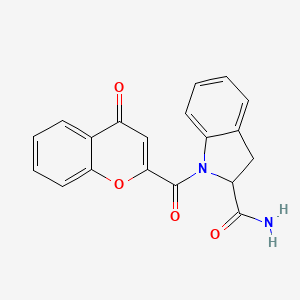

1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c20-18(23)14-9-11-5-1-3-7-13(11)21(14)19(24)17-10-15(22)12-6-2-4-8-16(12)25-17/h1-8,10,14H,9H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYPJWYBFBLOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Chromone derivatives, which this compound is a part of, have been recognized as a privileged structure for new drug invention and development. They have been found to interact with various types of receptors, suggesting a broad spectrum of potential targets.

Mode of Action

The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities. The compound’s interaction with its targets likely involves the chromone core and its substituents, leading to changes in the target’s function.

Biochemical Pathways

Chromone derivatives have been associated with a variety of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects. This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad range of biological activities associated with chromone derivatives, the compound’s action could result in a variety of molecular and cellular effects.

Biological Activity

The compound 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that combines the chromene and indoline moieties. Its molecular formula is , with a molecular weight of 400.4 g/mol. The presence of both chromene and indoline structures is significant as they contribute to the compound's biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that chromenes can inhibit tubulin polymerization by binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division . This mechanism is particularly relevant in cancer therapy as it can lead to apoptosis in rapidly dividing tumor cells.

Efficacy Against Cancer Cell Lines

A study evaluating the anticancer properties of related chromene derivatives found that compounds similar to this compound exhibited potent cytotoxicity across multiple cancer cell lines. For instance, one derivative demonstrated an IC50 value of 7.4 nM against the A172 human glioma cell line . This suggests that our compound may also possess significant antiproliferative effects.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| A172 (Glioma) | 7.4 | Tubulin inhibition |

| Melanoma | 80 - 640 | Cytotoxicity via apoptosis |

| Prostate | 0.19 - 0.42 | Resistance against taxol |

These findings highlight the potential of this compound as a candidate for further development in cancer treatment.

Neuroprotective Effects

Research has also explored the neuroprotective properties of chromene derivatives. Specific derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The multitarget approach of these compounds suggests they could mitigate neurodegeneration by reducing amyloid-beta aggregation and enhancing cholinergic transmission.

| Enzyme | IC50 (μM) | Comparison to Rivastigmine |

|---|---|---|

| AChE | 0.62 | Less effective |

| BuChE | 0.30 | More effective |

| BACE-1 | 0.38 | Comparable |

Case Study 1: Anticancer Activity

In a controlled study, a derivative similar to our compound was administered to human glioma cell lines. The results indicated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The study concluded that the compound's ability to inhibit tubulin polymerization was a key factor in its efficacy .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of chromene derivatives in animal models of Alzheimer's disease. The results showed that these compounds reduced cognitive decline by inhibiting cholinesterases and preventing amyloid plaque formation, suggesting their potential for therapeutic use in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indoline-2-carboxamide derivatives are highly dependent on substituents at the 1-position. Key analogs include:

Indoline-2-carboxamides with Aromatic/Aryloxyacetyl Substituents

- Compound 26 (1-(2-(4-Chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide): Substituent: 4-Chlorophenoxyacetyl group. Key Data: LCMS (ES+) m/z 359 [M+H]+, δH NMR signals at 8.39 (NH) and 7.32–7.02 (ArH) . Activity: Demonstrated brain-penetrant inhibition of Trypanosoma brucei .

- Compound 50 (N-Butyl-1-(2-(4-chlorophenoxy)acetyl)indoline-2-carboxamide): Substituent: 4-Chlorophenoxyacetyl with N-butyl chain. Key Data: LCMS (ES+) m/z 359 [M+H]+, δC NMR 170.6 (C=O), 116.1 (ArC) . Activity: Improved metabolic stability compared to methyl-substituted analogs .

Chromone-2-carboxamide Derivatives

- N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide: Substituent: Furan-2-carbonyl group on indoline, linked to chromone-2-carboxamide. Key Data: Molecular formula C23H16N2O5, m/z 400.4 [M+H]+ .

Hybrid Indoline-Chromone Derivatives

- 1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide :

- Substituent: Direct conjugation of chromone-2-carbonyl to indoline.

- Synthesis: Likely via coupling of indoline-2-carboxylic acid with 4-oxo-4H-chromene-2-carbonyl chloride (analogous to procedures in ).

- Hypothesized Activity: Enhanced dual functionality (enzyme inhibition + anti-biofilm) due to chromone’s electron-deficient carbonyl and indoline’s lipophilicity.

Physicochemical and Spectroscopic Comparisons

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide?

The synthesis typically involves coupling chromene-2-carbonyl derivatives with indoline-2-carboxamide precursors. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate) can react with thiazolidinone or aminothiazole intermediates via condensation in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures . Sodium acetate is often used as a catalyst, and purity is confirmed via elemental analysis and spectroscopy (IR, NMR) .

Q. How is the structural integrity of this compound verified experimentally?

Structural characterization relies on FT-IR, FT-Raman, and NMR spectroscopy to confirm functional groups (e.g., carbonyl, amide) and substituent positions. For instance, the chromene-4-oxo moiety exhibits distinct carbonyl stretching vibrations at ~1680–1700 cm⁻¹ in IR, while indoline protons appear as multiplet signals in ¹H NMR (δ 6.8–7.5 ppm) . X-ray crystallography may resolve conformational ambiguities, as demonstrated for analogous chromene-indoline hybrids .

Q. What solvents and reaction conditions optimize yield during synthesis?

Refluxing acetic acid is a common solvent due to its ability to stabilize intermediates and facilitate cyclization. Reaction temperatures of 80–100°C and stoichiometric ratios (1.1:1 for aldehyde to thiazolidinone) improve yields. Recrystallization from DMF/acetic acid (1:1) enhances purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?

Contradictions in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria in the chromene-4-oxo group) or residual solvents. Use deuterated DMSO for NMR to minimize solvent interference. Computational methods (DFT calculations) can predict vibrational frequencies and NMR chemical shifts, aiding in peak assignment . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies mitigate low reactivity in the chromene-indoline coupling step?

Low reactivity often stems from steric hindrance at the indoline-2-carboxamide site. Introducing electron-withdrawing groups (e.g., nitro, halogen) on the indoline ring enhances electrophilicity. Alternatively, microwave-assisted synthesis reduces reaction time and improves efficiency .

Q. How does substitution on the chromene or indoline rings affect bioactivity?

Substituents like halogens or methoxy groups on the chromene ring modulate electronic properties and binding affinity to biological targets. For example, bromo-substituted analogs show enhanced antimicrobial activity due to increased lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies via systematic substitution and in vitro assays are critical .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

Kinase inhibition assays (e.g., ATP-binding site competition) using purified enzymes (e.g., EGFR, VEGFR) are standard. Fluorescence polarization or ELISA-based methods quantify IC₅₀ values. Molecular docking studies with crystal structures (e.g., PDB ID: 1M17) predict binding modes and guide lead optimization .

Q. How can computational modeling aid in optimizing this compound’s pharmacokinetic profile?

ADMET prediction tools (e.g., SwissADME) assess solubility, bioavailability, and metabolic stability. Molecular dynamics simulations evaluate binding free energy to targets like cyclooxygenase-2 (COX-2), while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .

Methodological Considerations

Q. What chromatographic techniques ensure purity for biological testing?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities, while LC-MS confirms molecular weight. For polar derivatives, HILIC chromatography improves resolution. Purity ≥95% is required for reproducible bioassays .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Polymorphism or residual solvents can alter melting points. Differential scanning calorimetry (DSC) identifies polymorphic forms, and thermogravimetric analysis (TGA) detects solvent traces. Recrystallization from alternative solvents (e.g., ethanol/water) may yield more stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.